Chemical CrosslinkingProtein BioconjugationAqueous Solubility
Many thiol-targeted crosslinkers require organic co-solvents that denature proteins or form irreversible, heterogeneous conjugates. 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (CAS 212262-02-7) addresses both limitations through its water-soluble PEG4 spacer and reversible MTS chemistry.
• Enables native-condition conjugation without denaturing co-solvents
• Defined ~14 Å spacer arm for XL-MS distance mapping & SCAM studies
• Reversible disulfide linkage ideal for cleavable ADC linkers & hydrogels
Supplied at ≥95% purity with full analytical documentation. Standard mg to gram quantities in stock.
Molecular FormulaC10H22O7S4
Molecular Weight382.5 g/mol
Cat. No.B7796571
⚠ Attention: For research use only. Not for human or veterinary use.
3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (CAS 212262-02-7) is a homobifunctional crosslinking reagent characterized by two terminal methanethiosulfonate (MTS) reactive groups linked by a defined tetraethylene glycol (PEG4) spacer arm. This architecture confers the compound with high selectivity for free sulfhydryl groups ( –SH) present in cysteine residues, forming reversible disulfide bonds upon reaction . The compound's molecular formula is C₁₀H₂₂O₇S₄ with a molecular weight of 382.5 g/mol [1]. As a water-soluble MTS crosslinker, it is designed to facilitate the precise and controlled covalent linking of proteins, peptides, or other thiol-containing biomolecules in aqueous environments .
1Homobifunctional MTS crosslinker for thiol-selective conjugation
2Aqueous bioconjugation workflow without organic co-solvents
3Monodisperse PEG4 spacer supports distance-mapping and XL-MS studies
4Reversible disulfide bonding enables native protein recovery
[1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5047788, 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5047788 (Accessed: 2026-04-20). View Source
Generic substitution of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate with other crosslinkers or analogs is scientifically unsound due to the compound's unique combination of a defined PEG4 spacer and dual MTS reactive groups. Unlike shorter, hydrophobic methylene-based MTS crosslinkers (e.g., M2M, M6M), the PEG4 backbone imparts significantly higher aqueous solubility, reducing the need for organic co-solvents that can denature sensitive proteins [1]. Furthermore, while maleimide-based crosslinkers also target thiols, they form irreversible thioether bonds and are prone to hydrolysis and ring-opening side reactions, compromising site-specificity and conjugate homogeneity [2]. In contrast, the MTS group reacts via a well-defined thiol-disulfide exchange mechanism, offering a more controlled and often reversible conjugation, which is critical for applications requiring native-like protein dynamics or downstream processing [3]. Substituting with a shorter PEG2 analog or a longer PEG5 variant alters the spatial constraints of the crosslink, directly impacting the ability to probe specific protein conformations or achieve optimal bioconjugate performance.
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Methylene-backbone MTS crosslinkers
Shorter, hydrophobic spacers may require organic co-solvents and alter protein conformation; aqueous solubility profile may not transfer.
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Maleimide-based crosslinkers
Irreversible thioether bond formation and potential hydrolysis may reduce conjugate homogeneity; reversible disulfide control may be lost.
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PEG2/PEG5 analogs
Altered spacer length can shift spatial constraints and crosslinking distances, potentially affecting structural interpretation.
[1] Sun, M., Chen, J., Zhao, C., Zhang, L., Liu, M., Zhang, Y., Zhao, Q., & Gong, Z. (2024). Cross-linkers play a critical role in capturing protein dynamics in chemical cross-linking mass spectrometry techniques. Briefings in Bioinformatics, 25(2). DOI: 10.1093/bib/bbae069 View Source
[2] Walko, M., Hewitt, E., Radford, S. E., & Wilson, A. J. (2019). Design and synthesis of cysteine-specific labels for photo-crosslinking studies. RSC Advances, 9(14), 7610-7614. DOI: 10.1039/C8RA10436K View Source
[3] Zhao, Y.-J., Zhai, Y.-Q., Su, Z.-G., & Ma, G.-H. (2010). Methoxy poly (ethylene glycol) thiosulfonate: new activated polymer derivatives for thiol-specific modification. Polymers for Advanced Technologies, 21(7), 515-523. DOI: 10.1002/pat.1512 View Source
3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate is classified as a water-soluble MTS crosslinker, enabling direct use in aqueous buffers without organic co-solvents . This contrasts with shorter, methylene-backbone MTS crosslinkers (e.g., M2M, M6M), which are generally hydrophobic and require DMSO or DMF for solubilization, increasing the risk of protein denaturation or precipitation .
Aqueous SolubilityClass-level inference
Water-soluble; comparators require DMSO/DMF
Supports aqueous bioconjugation workflows
Solubility profile based on vendor specification; organic co-solvent need may vary.
Chemical CrosslinkingProtein BioconjugationAqueous Solubility
Target compound is soluble in water; comparators typically require organic solvents (DMSO/DMF) for dissolution .
Conditions
Vendor-specified solubility profile for bioconjugation applications .
Why This Matters
Direct aqueous solubility simplifies experimental workflows, minimizes exposure of sensitive proteins to denaturing organic solvents, and maintains the native conformation of biomolecules during crosslinking.
Chemical CrosslinkingProtein BioconjugationAqueous Solubility
Extended DMF Stock Solution Stability
Stock solutions of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate prepared in anhydrous DMF are stable for at least two months when stored at -20°C, providing a reliable and reproducible source for multiple experiments . In contrast, aqueous stock solutions must be used immediately due to hydrolysis, a property shared by most MTS reagents [1].
DMF Stock StabilityClass-level inference
≥2 months
in anhydrous DMF at -20°C
Reduces batch-to-batch variability
Aqueous stocks must be used immediately; DMF stability supports extended experiments.
Chemical CrosslinkingReagent StabilityExperimental Reproducibility
Evidence Dimension
Stock Solution Stability
Target Compound Data
Stable for ≥2 months in anhydrous DMF at -20°C
Comparator Or Baseline
MTS reagents in aqueous buffer
Quantified Difference
Target compound in DMF: ≥2 months stability; in water: immediate use required .
Conditions
Anhydrous DMF, -20°C storage .
Why This Matters
The defined long-term stability of DMF stock solutions minimizes reagent waste, reduces variability between experiments, and supports the procurement of larger batch sizes for consistent results across extended research timelines.
Chemical CrosslinkingReagent StabilityExperimental Reproducibility
[1] Zhao, Y.-J., Zhai, Y.-Q., Su, Z.-G., & Ma, G.-H. (2010). Methoxy poly (ethylene glycol) thiosulfonate: new activated polymer derivatives for thiol-specific modification. Polymers for Advanced Technologies, 21(7), 515-523. DOI: 10.1002/pat.1512 View Source
Spacer Flexibility Over Rigid Crosslinkers
Studies comparing crosslinker backbones have demonstrated that PEG-based spacers provide superior flexibility and better capture inter-domain protein dynamics than rigid methylene backbones [1]. For the PEG4 spacer in 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate, this flexibility allows for more efficient crosslinking of sites in dynamic regions without imposing unnatural constraints. This contrasts with shorter, rigid MTS crosslinkers (e.g., M2M with a ~5 Å span) which are limited to trapping only very close, static contacts [2].
PEG backbone crosslinkers capture significantly more crosslinking sites in dynamic protein regions than methylene backbone analogs in comparative XL-MS studies [1].
Conditions
In silico molecular dynamics simulations and in vitro crosslinking-mass spectrometry (XL-MS) of model proteins (calmodulin, adenylate kinase) [1].
Why This Matters
The flexible PEG4 spacer enables the interrogation of transient or dynamic protein interactions and conformational states that are inaccessible to rigid, short-chain crosslinkers, providing richer structural and functional insights.
Chemical CrosslinkingProtein DynamicsCrosslinking Mass Spectrometry
[1] Sun, M., Chen, J., Zhao, C., Zhang, L., Liu, M., Zhang, Y., Zhao, Q., & Gong, Z. (2024). Cross-linkers play a critical role in capturing protein dynamics in chemical cross-linking mass spectrometry techniques. Briefings in Bioinformatics, 25(2). DOI: 10.1093/bib/bbae069 View Source
[2] Loo, T. W., Bartlett, M. C., & Clarke, D. M. (2002). Vanadate trapping of nucleotide at the ATP-binding sites of human multidrug resistance P-glycoprotein exposes different residues to the drug-binding site. Proceedings of the National Academy of Sciences, 99(6), 3511-3516. DOI: 10.1073/pnas.022049799 View Source
Reversible Disulfide Bonding vs. Maleimide Conjugation
Methanethiosulfonate (MTS) reagents, including 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate, react with cysteine thiols to form a mixed disulfide bond, releasing methanesulfinic acid as a byproduct . This linkage is reversible under reducing conditions. In contrast, maleimide-based crosslinkers form a stable, irreversible thioether bond [1]. While maleimides are valued for their stability in vivo, they can undergo retro-Michael addition or thiol exchange, leading to conjugate instability and heterogeneity [1].
Bond ReversibilityClass-level inference
Reversible disulfide vs. irreversible thioether (maleimide)
Enables native protein recovery after conjugation
Maleimide conjugates may undergo retro-Michael addition; reversibility must be verified per system.
BioconjugationThiol-Selective ChemistryPEGylation
Evidence Dimension
Bond Reversibility and Conjugate Stability
Target Compound Data
Forms a reversible disulfide bond upon reaction with thiols .
MTS: reversible disulfide; Maleimide: irreversible thioether (though potentially labile via retro-Michael addition in plasma) [1].
Conditions
Standard aqueous bioconjugation conditions at physiological pH.
Why This Matters
The choice between a reversible disulfide and an irreversible thioether bond is critical for the experimental design. Reversible crosslinking with MTS is essential for applications where the native protein must be recovered (e.g., after pull-down assays) or where the biological activity of the conjugate requires eventual release of the cargo.
BioconjugationThiol-Selective ChemistryPEGylation
[1] Walko, M., Hewitt, E., Radford, S. E., & Wilson, A. J. (2019). Design and synthesis of cysteine-specific labels for photo-crosslinking studies. RSC Advances, 9(14), 7610-7614. DOI: 10.1039/C8RA10436K View Source
Monodisperse Spacer for Precise Distance Mapping
3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate possesses a monodisperse PEG4 spacer with a defined molecular weight (382.5 g/mol) and a precise atom length (~14 atoms), allowing it to be used as a 'molecular ruler' in Substituted Cysteine Accessibility Method (SCAM) and crosslinking studies to map inter-residue distances [1]. This is a key advantage over polydisperse PEG crosslinkers (e.g., PEG1000 or PEG2000), which provide a distribution of spacer lengths and thus generate ambiguous distance constraints in structural modeling .
Monodisperse SpacerClass-level inference
Single MW species (382.5 Da) vs. polydisperse PEG distribution
Supports precise distance constraints in structural modeling
Monodispersity confirmed by mass spectrometry; polydisperse analogs yield ambiguous distance data.
Polydisperse PEG crosslinkers (e.g., SM(PEG)₆, average MW ~1000 Da)
Quantified Difference
Target compound: single, defined molecular weight species; Comparator: a Gaussian distribution of chain lengths (e.g., n=6 to n=15), leading to a range of possible crosslinking distances.
Conditions
Chemical characterization via MALDI-TOF or ESI-MS.
Why This Matters
For quantitative structural biology applications like XL-MS, a monodisperse crosslinker yields a single, known mass adduct, simplifying data analysis and enabling precise distance constraints for molecular modeling. This is essential for generating high-confidence structural models.
Structural BiologyMolecular RulerSCAM
[1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5047788, 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5047788 (Accessed: 2026-04-20). View Source
Hydrophilicity Minimizes Non-Specific Binding
The compound exhibits a calculated partition coefficient (XLogP3-AA) of -0.6, indicating significant hydrophilicity [1]. This property, conferred by the PEG4 backbone, reduces non-specific hydrophobic interactions with proteins and surfaces compared to crosslinkers with hydrophobic alkyl spacers (e.g., 1,8-octanediyl bismethanethiosulfonate, which is more lipophilic) . Reduced non-specific binding leads to higher signal-to-noise ratios in pull-down assays and more homogeneous bioconjugates.
HydrophilicityClass-level inference
XLogP3-AA = -0.6
calculated partition coefficient
Lower non-specific binding potential
In silico prediction; experimental reduction in hydrophobic interactions reported for PEGylated surfaces.
Target compound is hydrophilic (negative cLogP); alkyl-chain comparators are hydrophobic (positive cLogP). Hydrophilicity correlates with reduced non-specific protein adsorption.
Conditions
In silico prediction of partition coefficient [1]; experimental observation of reduced non-specific binding for PEGylated surfaces .
Why This Matters
Minimizing non-specific interactions is critical for obtaining clean, interpretable data in proteomics, interaction mapping, and biosensor development. The hydrophilic nature of the PEG4 spacer directly contributes to improved assay specificity and conjugate purity.
[1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5047788, 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5047788 (Accessed: 2026-04-20). View Source
The monodisperse PEG4 spacer and defined molecular weight of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate make it an ideal reagent for crosslinking-mass spectrometry (XL-MS) studies aimed at capturing low-resolution structural information and mapping protein-protein interaction interfaces [1]. Its flexible PEG backbone enhances the capture of dynamic inter-domain contacts compared to rigid methylene crosslinkers [1], while its hydrophilic nature minimizes non-specific adsorption, leading to cleaner MS spectra. The precise mass adduct simplifies the identification and validation of crosslinked peptides, providing high-confidence distance constraints for integrative structural modeling.
PEGylation and Hydrogel Bioconjugation
As a water-soluble, homobifunctional MTS crosslinker, this compound is well-suited for the site-specific PEGylation of therapeutic proteins, enzymes, or antibody fragments [2]. The aqueous solubility of the reagent simplifies the conjugation process under mild, native-like conditions, preserving protein activity . Furthermore, its ability to form reversible disulfide bonds is advantageous for applications such as creating cleavable linkers in antibody-drug conjugates (ADCs) or forming chemically crosslinked hydrogels for 3D cell culture and drug delivery, where controlled degradation is desired [2].
SCAM for Membrane Protein Topology Mapping
The defined PEG4 spacer arm of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate allows it to function as a precise 'molecular ruler' in Substituted Cysteine Accessibility Method (SCAM) studies [3]. Researchers can introduce pairs of cysteine residues at specific locations within a membrane protein and use this crosslinker to probe their spatial proximity. The formation of a crosslink provides definitive evidence that the two residues are within the ~14-atom reach of the spacer in the protein's native conformation, offering valuable insights into transmembrane domain packing and conformational changes during protein function [3].
[1] Sun, M., Chen, J., Zhao, C., Zhang, L., Liu, M., Zhang, Y., Zhao, Q., & Gong, Z. (2024). Cross-linkers play a critical role in capturing protein dynamics in chemical cross-linking mass spectrometry techniques. Briefings in Bioinformatics, 25(2). DOI: 10.1093/bib/bbae069 View Source
[2] Zhao, Y.-J., Zhai, Y.-Q., Su, Z.-G., & Ma, G.-H. (2010). Methoxy poly (ethylene glycol) thiosulfonate: new activated polymer derivatives for thiol-specific modification. Polymers for Advanced Technologies, 21(7), 515-523. DOI: 10.1002/pat.1512 View Source
[3] Loo, T. W., & Clarke, D. M. (2001). Determining the dimensions of the drug-binding domain of human P-glycoprotein using thiol cross-linking compounds as molecular rulers. Journal of Biological Chemistry, 276(40), 36877-36880. DOI: 10.1074/jbc.C100467200 View Source
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